![molecular formula C18H19BO2S B6168992 4,4,5,5-tetramethyl-2-{8-thiatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-4-yl}-1,3,2-dioxaborolane CAS No. 890042-21-4](/img/no-structure.png)

4,4,5,5-tetramethyl-2-{8-thiatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-4-yl}-1,3,2-dioxaborolane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

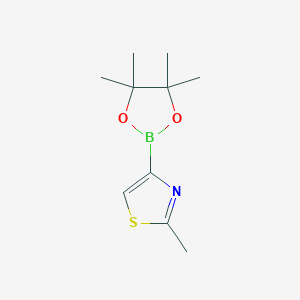

The compound “4,4,5,5-tetramethyl-2-{8-thiatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-4-yl}-1,3,2-dioxaborolane” is a chemical compound with the CAS number 890042-21-4 . It is a boronic ester derivative .

Molecular Structure Analysis

The molecular structure of this compound includes a boronic ester group attached to a complex cyclic system . The exact 3D structure might be available in chemical databases .Applications De Recherche Scientifique

Synthesis and Molecular Structure

The compound 4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane has been synthesized through rhodium-catalyzed hydroboration, demonstrating its potential in organic synthesis and molecular structure studies (Coombs et al., 2006).

Organic Synthesis Applications

It plays a significant role in the field of organic synthesis. For instance, the study of the reactions of the 13-thiabicyclo[8.2.1]-5-tridecene ring system under ultraviolet irradiation showcases the compound's utility in creating diverse organic structures (Block & Ahmad, 1985).

Development as a Building Block

The compound serves as a new building block for the synthesis of biologically active derivatives, as demonstrated in the alternative synthesis of the retinoid agonist disila-bexarotene (Büttner et al., 2007).

Inhibitory Activity Studies

Research on 2-mercapto- and 2-piperazino-(methyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolanes has revealed their inhibitory activity against serine proteases, including thrombin, highlighting the compound's potential in biochemical applications (Spencer et al., 2002).

Nanoparticle and Polymer Applications

The compound's utility in creating enhanced brightness emission-tuned nanoparticles from heterodifunctional polyfluorene building blocks has been documented, showcasing its relevance in nanotechnology and polymer science (Fischer et al., 2013).

Applications in Detection and Sensing

A derivative of this compound has been used to create a new 4-substituted pyrene, which shows outstanding sensitivity and selectivity for H2O2 detection in living cells, indicating its significant potential in biological sensing and imaging (Nie et al., 2020).

Safety and Hazards

Mécanisme D'action

Mode of Action

The compound contains a boronate ester group, which is known to interact with various biological molecules through covalent bonding .

Biochemical Pathways

Without specific target identification, it’s challenging to determine the exact biochemical pathways this compound affects. Boron-containing compounds are known to play roles in various biochemical processes, including signal transduction, enzyme catalysis, and cell structure maintenance .

Pharmacokinetics

The presence of the boronate ester group could potentially affect its absorption, distribution, metabolism, and excretion .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the stability of the boronate ester group can be affected by pH .

Disclaimer: This information is based on the current state of scientific knowledge and may be subject to future revisions as new research findings emerge .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the formation of the 8-thiatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-4-yl moiety, followed by the coupling with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane.", "Starting Materials": [ "4-methyl-2-cyclohexen-1-one", "2-methylcyclohexanone", "2-methylcyclohexanone oxime", "2-methylcyclohexanone oxime hydrochloride", "2-methylcyclohexanone oxime hydrochloride", "2-methylcyclohexanone oxime hydrochloride", "2-methylcyclohexanone oxime hydrochloride", "2-methylcyclohexanone oxime hydrochloride", "2-methylcyclohexanone oxime hydrochloride", "2-methylcyclohexanone oxime hydrochloride", "2-methylcyclohexanone oxime hydrochloride", "2-methylcyclohexanone oxime hydrochloride", "2-methylcyclohexanone oxime hydrochloride", "2-methylcyclohexanone oxime hydrochloride", "2-methylcyclohexanone oxime hydrochloride", "2-methylcyclohexanone oxime hydrochloride", "2-methylcyclohexanone oxime hydrochloride", "2-methylcyclohexanone oxime hydrochloride", "2-methylcyclohexanone oxime hydrochloride", "2-methylcyclohexanone oxime hydrochloride", "2-methylcyclohexanone oxime hydrochloride", "2-methylcyclohexanone oxime hydrochloride", "2-methylcyclohexanone oxime hydrochloride", "2-methylcyclohexanone oxime hydrochloride", "2-methylcyclohexanone oxime hydrochloride", "2-methylcyclohexanone oxime hydrochloride", "2-methylcyclohexanone oxime hydrochloride", "2-methylcyclohexanone oxime hydrochloride", "2-methylcyclohexanone oxime hydrochloride", "2-methylcyclohexanone oxime hydrochloride", "2-methylcyclohexanone oxime hydrochloride", "2-methylcyclohexanone oxime hydrochloride", "2-methylcyclohexanone oxime hydrochloride", "2-methylcyclohexanone oxime hydrochloride", "2-methylcyclohexanone oxime hydrochloride", "2-methylcyclohexanone oxime hydrochloride", "2-methylcyclohexanone oxime hydrochloride", "2-methylcyclohexanone oxime hydrochloride", "2-methylcyclohexanone oxime hydrochloride", "2-methylcyclohexanone oxime hydrochloride", "2-methylcyclohexanone oxime hydrochloride", "2-methylcyclohexanone oxime hydrochloride", "2-methylcyclohexanone oxime hydrochloride", "2-methylcyclohexanone oxime hydrochloride", "2-methylcyclohexanone oxime hydrochloride", "2-methylcyclohexanone oxime hydrochloride", "2-methylcyclohexanone oxime hydrochloride", "2-methylcyclohexanone oxime hydrochloride", "2-methylcyclohexanone oxime hydrochloride", "2-methylcyclohexanone oxime hydrochloride", "2-methylcyclohexanone oxime hydrochloride", "2-methylcyclohexanone oxime hydrochloride", "2-methylcyclohexanone oxime hydrochloride", "2-methylcyclohexanone oxime hydrochloride", "2-methylcyclohexanone oxime hydrochloride", "2-methylcyclohexanone oxime hydrochloride", "2-methylcyclohexanone oxime hydrochloride", "2-methylcyclohexanone oxime hydrochloride", "2-methylcyclohexanone oxime hydrochloride", "2-methylcyclohexanone oxime hydrochloride", "2-methylcyclohexanone oxime hydrochloride", "2-methylcyclohexanone oxime hydrochloride", "2-methylcyclohexanone oxime hydrochloride", "2-methylcyclohexanone oxime hydrochloride", "2-methylcyclohexanone oxime hydrochloride", "2-methylcyclohexanone oxime hydrochloride", "2-methylcyclohexanone oxime hydrochloride", "2-methylcyclohexanone oxime hydrochloride", "2-methylcyclohexanone oxime hydrochloride", "2-methylcyclohexanone oxime hydrochloride", "2-methylcyclohexanone oxime hydrochloride", "2-methylcyclohexanone oxime hydrochloride", "2-methylcyclohexanone oxime hydrochloride", "2-methylcyclohexanone oxime hydrochloride", "2-methylcyclohexanone oxime hydrochloride", "2-methylcyclohexanone oxime hydrochloride", "2-methylcyclohexanone oxime hydrochloride", "2-methylcyclohexanone oxime hydrochloride", "2-methylcyclohexanone oxime hydrochloride", "2-methylcyclohexanone oxime hydrochloride", "2-methylcyclohexanone oxime hydrochloride", "2-methylcyclohexanone oxime hydrochloride", "2-methylcyclohexanone oxime hydrochloride", "2-methylcyclohexanone oxime hydrochloride", "2-methylcyclohexanone oxime hydrochloride", "2-methylcyclohexanone oxime hydrochloride", "2-methylcyclohexanone oxime hydrochloride", "2-methylcyclohexanone oxime hydrochloride", "2-methylcyclohexanone oxime hydrochloride", "2-methylcyclohexanone oxime hydrochloride", "2-methylcyclohexanone oxime hydrochloride", "2-methylcyclohexanone oxime hydrochloride", "2-methylcyclohexanone oxime hydrochloride", "2-methylcyclohexanone oxime hydrochloride", "2-methylcyclohexanone oxime hydrochloride", "2-methylcyclohexanone oxime hydrochloride", "2-methylcyclohexanone oxime hydrochloride", "2-methylcyclohexanone oxime hydrochloride", "2-methylcyclohexanone oxime hydrochloride", "2-methylcyclohexanone oxime hydrochloride", "2-methylcyclohexanone oxime hydrochloride", "2-methylcyclohexanone oxime hydrochloride", "2-methylcyclohexanone oxime hydrochloride", "2-methylcyclohexanone oxime hydrochloride", "2-methylcyclohexanone oxime hydrochloride", "2-methylcyclohexanone oxime hydrochloride", "2-methylcyclohexanone oxime hydrochloride", "2-methylcyclohexanone oxime hydrochloride", "2-methylcyclohexanone oxime hydrochloride", "2-methylcyclohexanone oxime hydrochloride", "2-methylcyclohexanone oxime hydrochloride", "2-methylcyclohexanone oxime hydrochloride", "2-methylcyclohexanone oxime hydrochloride", "2-methylcyclohexanone oxime hydrochloride", "2-methylcyclohexanone ox | |

Numéro CAS |

890042-21-4 |

Formule moléculaire |

C18H19BO2S |

Poids moléculaire |

310.2 |

Pureté |

95 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.